2-Bromo-6-chloro-4-methylaniline
Overview
Description
2-Bromo-6-chloro-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine, chlorine, and methyl substituents on the benzene ring, along with an amino group
Mechanism of Action
Target of Action
Anilines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
2-Bromo-6-chloro-4-methylaniline participates in palladium-catalyzed selective amination reactions . It reacts with other compounds to form new products, indicating its role as a reactant in chemical transformations .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including nucleophilic substitution and reduction .
Pharmacokinetics
The compound’s physical properties such as melting point (46-48°c), boiling point (2829±350 °C), and density (1619±006 g/cm3) can influence its bioavailability .
Result of Action
It is known to participate in the synthesis of other compounds, indicating its role in chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methylaniline. The process can be summarized as follows:
Bromination: 4-Methylaniline is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the ortho position relative to the amino group.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom at the meta position relative to the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include various substituted derivatives depending on the electrophile used.
Nucleophilic Substitution: Products include substituted anilines with different functional groups replacing the halogens.
Oxidation and Reduction: Products include nitroanilines and reduced amines.
Scientific Research Applications
2-Bromo-6-chloro-4-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound is used as a standard or reagent in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Lacks the chlorine substituent.
2-Chloro-4-methylaniline: Lacks the bromine substituent.
2,6-Dibromo-4-methylaniline: Contains an additional bromine atom.
Uniqueness
2-Bromo-6-chloro-4-methylaniline is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2-bromo-6-chloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJDTZYWSMKAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441429 | |
Record name | 2-Bromo-6-chloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135340-78-2 | |
Record name | 2-Bromo-6-chloro-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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